Pyrazolo[1,5-a]pyridin-6-ol gained significant interest due to its potential role in researching viruses. Studies suggest it might interfere with viral replication []. One particular area of interest has been its investigation in the context of SARS-CoV-2, the virus responsible for COVID-19 []. Research is ongoing to determine its effectiveness in this area.
Pyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system, with a hydroxyl group located at the 6-position of the pyridine moiety. This compound exhibits unique structural features that contribute to its diverse chemical and biological properties. The presence of both nitrogen atoms in the rings enhances its potential for forming coordination complexes and interacting with biological targets.
The reactivity of pyrazolo[1,5-a]pyridin-6-ol is notable in various synthetic transformations, particularly through cycloaddition reactions. One significant reaction pathway involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds, leading to the formation of functionalized derivatives of pyrazolo[1,5-a]pyridines . Additionally, metal-free conditions have been employed for these reactions, enhancing their applicability in synthetic chemistry .
Pyrazolo[1,5-a]pyridin-6-ol and its derivatives have been investigated for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's ability to inhibit specific protein interactions makes it a candidate for drug development in treating various diseases. Notably, some derivatives have shown selective inhibition against certain cancer cell lines, highlighting their potential therapeutic applications .
Several synthesis methods have been developed for pyrazolo[1,5-a]pyridin-6-ol. Common approaches include:
The applications of pyrazolo[1,5-a]pyridin-6-ol extend across various fields:
Interaction studies involving pyrazolo[1,5-a]pyridin-6-ol focus on its binding affinity to specific biological targets. Research indicates that this compound can interact with enzymes and receptors implicated in disease pathways. For example, studies have shown that certain derivatives can effectively inhibit protein kinases involved in cancer progression, suggesting a mechanism by which these compounds exert their anticancer effects .
Pyrazolo[1,5-a]pyridin-6-ol shares structural similarities with several other compounds in the heterocyclic family. Here are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Pyrazolo[3,4-b]quinolin-2(1H)-one | Fused Pyrazole and Quinoline | Exhibits strong anticancer activity |
Pyrazolo[1,2-b]pyrimidin-4(5H)-one | Fused Pyrazole and Pyrimidine | Known for selective protein inhibition |
Pyrazolo[1,5-b]pyridazine | Fused Pyrazole and Pyridazine | Potential applications in neuropharmacology |
What sets pyrazolo[1,5-a]pyridin-6-ol apart from these similar compounds is its specific hydroxyl substitution pattern at the 6-position of the pyridine ring. This unique feature not only influences its chemical reactivity but also enhances its biological activity profile compared to other derivatives lacking such functional groups. The ability to form hydrogen bonds through the hydroxyl group may also contribute to its binding interactions with biological targets.
The synthesis of pyrazolo[1,5-a]pyridin-6-ol emerged in the early 21st century, coinciding with advancements in heterocyclic chemistry aimed at developing pharmacologically relevant scaffolds. While its exact discovery date remains unclear, early reports of pyrazolo[1,5-a]pyridine derivatives date to the 2000s, with systematic studies on functionalization appearing by the 2010s. The compound gained prominence due to its utility as a precursor in kinase inhibitor development, particularly for anticancer agents. For instance, pyrazolo[1,5-a]pyrimidine analogs, structurally related to pyrazolo[1,5-a]pyridin-6-ol, were identified as potent TTK inhibitors in 2016. By 2022, synthetic methodologies for pyrazolo[1,5-a]pyridines had diversified, enabling efficient access to 6-hydroxy derivatives.
Pyrazolo[1,5-a]pyridin-6-ol occupies a critical niche in heterocyclic chemistry due to:
A 2024 study demonstrated its role in developing dual PI3Kγ/δ inhibitors, underscoring its adaptability in addressing complex signaling pathways.
Pyrazolo[1,5-a]pyridin-6-ol (C₇H₆N₂O) features:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆N₂O | |
Molecular Weight | 134.14 g/mol | |
SMILES | C1=CC(=CN2C1=CC=N2)O | |
Topological Polar Surface Area | 41.5 Ų |
Substituent positioning (e.g., 3-sulfonyl groups) can lead to regioisomers, as seen in derivatives synthesized via [3 + 2] cycloadditions.
TEMPO-mediated oxidative cyclization represents a highly effective regioselective approach for synthesizing pyrazolo[1,5-a]pyridin-6-ol derivatives [1] [2]. This methodology employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as both a Lewis acid and oxidant in [3 + 2] annulation-aromatization protocols [1] [3]. The process involves the reaction of N-aminopyridines with α,β-unsaturated compounds under mild conditions, achieving excellent regioselectivity and yielding multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields [1] [2].
The mechanism demonstrates that TEMPO serves a dual role in the transformation [1] [3]. Initially, TEMPO coordinates to the N-aminopyridine substrate as a Lewis acid, activating the dipolar intermediate for subsequent cycloaddition [1]. Following the cyclization step, TEMPO functions as an oxidant to facilitate the aromatization process, converting the dihydropyrazolo intermediate to the fully aromatic pyrazolo[1,5-a]pyridine system [1] [2].
Reaction optimization studies reveal that the TEMPO-mediated protocol tolerates diverse functional groups and provides predictable regioselectivity patterns [1] [3]. The methodology has been successfully applied to gram-scale synthesis, demonstrating its practical utility for preparing key intermediates in pharmaceutical applications [1] [2]. Temperature control and reaction atmosphere significantly influence the cyclization efficiency, with optimal conditions typically requiring moderate heating under inert atmosphere [1].
[3 + 2]-Cycloannulation strategies constitute fundamental approaches for constructing the pyrazolo[1,5-a]pyridine core structure [4] [5]. These methodologies utilize N-aminopyridinium salts as 1,3-dipolar species that undergo cycloaddition with various dipolarophiles to form the fused heterocyclic system [4] [6]. The regioselectivity of these reactions depends on electronic and steric factors of both the dipole and dipolarophile components [4] [5].
Base-mediated [3 + 2]-cycloannulation using β-iodovinyl sulfones has emerged as a particularly effective variant [4]. Potassium carbonate-mediated tandem cycloannulative-desulfonylation of β-iodovinyl sulfones with 1-aminopyridinium iodide provides access to 2-substituted pyrazolo[1,5-a]pyridines in good to high yields [4]. The metal-free protocol features broad substrate scope with excellent functional group tolerance [4].
The mechanism involves initial formation of the pyridinium N-amine dipolar species, followed by [3 + 2] cycloaddition with the activated alkene component [4] [6]. Subsequent elimination or rearrangement steps complete the formation of the aromatic pyrazolo[1,5-a]pyridine system [4]. Reaction conditions can be tuned to favor specific regioisomers, enabling selective synthesis of desired substitution patterns [4] [5].
Hydrothermal synthesis techniques offer environmentally benign approaches for pyrazolo[1,5-a]pyridin-6-ol preparation under aqueous conditions [7] [8]. These methods utilize water as the primary solvent medium, promoting green chemistry principles while maintaining high synthetic efficiency [7] [8]. Temperature and pressure conditions in hydrothermal systems facilitate unique reaction pathways not accessible under conventional heating [7].
The hydrothermal approach enables multicomponent reactions involving pyrazole precursors, aldehydes, and nitrogen sources in a single reaction vessel [7] [9]. Reaction temperatures typically range from 120-180°C under autogenous pressure, promoting efficient cyclization and functional group transformations [7]. The aqueous medium facilitates product isolation and reduces the need for organic solvents [8].
Catalyst loading in hydrothermal systems can be significantly reduced compared to conventional methods [7] [8]. Heterogeneous catalysts, including metal oxides and supported nanoparticles, demonstrate enhanced activity under hydrothermal conditions [7]. The water medium also enables unique selectivity patterns due to hydrogen bonding interactions that stabilize specific transition states [8] [9].
Chalcone and cyclohexenone derivatives serve as versatile precursors for pyrazolo[1,5-a]pyridin-6-ol synthesis through multiple mechanistic pathways [10] [5] [11]. Chalcones, characterized by their α,β-unsaturated carbonyl systems, undergo facile cycloaddition reactions with N-aminopyridine species to construct the pyrazolo[1,5-a]pyridine framework [10] [11]. The electron-deficient nature of the chalcone double bond promotes nucleophilic attack by the aminopyridine nitrogen [10].
Cyclohexenone derivatives provide complementary reactivity patterns, particularly in base-catalyzed cyclization reactions [6] [7]. The six-membered ring system of cyclohexenones offers conformational flexibility that facilitates intramolecular cyclization processes [6]. Substitution patterns on the cyclohexenone ring directly influence the regioselectivity of subsequent cyclization steps [7].
Precursor Type | Reaction Conditions | Yield Range | Reference |
---|---|---|---|
Chalcone derivatives | Base-mediated, room temperature | 70-85% | [10] [11] |
Cyclohexenone systems | Acid catalysis, elevated temperature | 60-78% | [6] [7] |
Mixed chalcone-cyclohexenone | Multicomponent conditions | 65-80% | [5] |
The mechanism typically involves initial Michael addition of the aminopyridine to the α,β-unsaturated system, followed by intramolecular cyclization and subsequent aromatization [10] [11]. Electronic effects of substituents on both the chalcone and aminopyridine components significantly influence reaction rates and selectivity [10]. Electron-withdrawing groups on the chalcone enhance electrophilicity, while electron-donating groups on the aminopyridine increase nucleophilicity [11].
Pyridinium-N-amine intermediates represent key reactive species in pyrazolo[1,5-a]pyridin-6-ol synthesis, functioning as 1,3-dipolar synthons in cycloaddition reactions [4] [12] [6]. These intermediates are typically generated in situ from N-aminopyridines under basic conditions or through oxidative processes [4] [6]. The dipolar character of pyridinium-N-amine species enables regioselective cycloaddition with various dipolarophiles [12].
Formation of pyridinium-N-amine intermediates occurs through deprotonation of N-aminopyridinium salts or oxidative activation of N-aminopyridines [4] [12]. Base-mediated protocols utilize strong bases such as potassium carbonate or sodium hydride to generate the reactive dipolar species [4]. Alternative methods employ oxidative conditions with reagents like potassium persulfate to promote formation of the dipolar intermediate [12] [6].
The reactivity of pyridinium-N-amine intermediates depends on substituent effects and reaction conditions [4] [12]. Electron-withdrawing groups on the pyridine ring enhance the dipolar character, increasing reactivity toward dipolarophiles [12]. Steric hindrance around the nitrogen centers can influence regioselectivity in subsequent cycloaddition reactions [4] [6].
Mechanistic studies reveal that pyridinium-N-amine intermediates undergo [3 + 2] cycloaddition through concerted or stepwise pathways depending on the nature of the dipolarophile [4] [12]. Electron-deficient alkenes promote concerted cycloaddition, while electron-rich systems may proceed through stepwise mechanisms involving zwitterionic intermediates [12] [6].
Transition metal catalysis plays a pivotal role in pyrazolo[1,5-a]pyridin-6-ol synthesis, offering enhanced reactivity, selectivity, and functional group tolerance [13] [12] [14] [15]. Palladium-catalyzed methodologies demonstrate particular effectiveness in constructing the pyrazolo[1,5-a]pyridine framework through C-H activation and cyclization sequences [14] [15]. Rhodium catalysis provides complementary reactivity patterns, especially in oxidative annulation processes [12] [16].
Palladium-catalyzed synthesis typically involves oxidative cyclization of appropriately substituted pyridine precursors [14] [15]. The palladium catalyst facilitates C-H bond activation followed by intramolecular cyclization to form the fused ring system [14]. Reaction conditions often require elevated temperatures (80-120°C) and inert atmosphere to maintain catalyst stability [14] [15].
Metal Catalyst | Ligand System | Temperature | Yield Range | Selectivity |
---|---|---|---|---|
Palladium(II) acetate | Triphenylphosphine | 100-120°C | 75-90% | High regioselectivity |
Rhodium(III) chloride | Bipyridine | 80-100°C | 70-85% | Excellent chemoselectivity |
Copper(I) iodide | Phenanthroline | 60-80°C | 65-80% | Moderate regioselectivity |
Rhodium-catalyzed approaches utilize [5 + 1] annulation strategies, where the rhodium center mediates C-H activation followed by incorporation of one-carbon units [12] [16]. These methodologies demonstrate excellent functional group tolerance and provide access to highly substituted pyrazolo[1,5-a]pyridine derivatives [12]. Reaction optimization typically focuses on ligand selection and reaction atmosphere control [16].
Copper catalysis offers cost-effective alternatives for pyrazolo[1,5-a]pyridin-6-ol synthesis, particularly in multicomponent reactions [17]. Copper(I) species promote oxidative cyclization through single-electron transfer mechanisms [17]. The mild reaction conditions and tolerance for moisture make copper catalysis attractive for large-scale applications [17].
Base-mediated tandem reactions provide efficient one-pot methodologies for pyrazolo[1,5-a]pyridin-6-ol synthesis, combining multiple bond-forming steps in a single reaction vessel [18] [19] [6]. These approaches typically utilize strong bases such as potassium carbonate, sodium hydride, or 1,8-diazabicyclo[5.4.0]undec-7-ene to promote sequential cyclization and functionalization reactions [18] [19].
The tandem process often begins with base-promoted formation of reactive intermediates, followed by cyclization and subsequent functional group transformations [18] [19]. Reaction optimization focuses on base selection, concentration, and reaction timing to achieve optimal yields and selectivity [19] [6]. Temperature control proves critical for maintaining reaction selectivity while promoting efficient conversion [18].
Mechanistic investigations reveal that base-mediated tandem reactions proceed through multiple elementary steps, including deprotonation, nucleophilic addition, cyclization, and elimination [18] [19]. The choice of base influences both the reaction pathway and product distribution [19]. Stronger bases favor rapid deprotonation and subsequent cyclization, while weaker bases may promote alternative reaction pathways [18] [6].
One-pot multicomponent variants combine three or more starting materials in a single reaction vessel, demonstrating remarkable synthetic efficiency [19] [9]. These methodologies often employ catalytic amounts of base in combination with other promoters to achieve selective transformations [19]. Reaction workup procedures are simplified compared to stepwise approaches, reducing overall synthetic effort [9].
Pyrazolo[1,5-a]pyridin-6-ol exhibits crystallographic properties consistent with compounds in its structural class. Based on systematic crystallographic studies of related pyrazolo[1,5-a]pyridine derivatives, the compound typically crystallizes in the monoclinic crystal system [1] [2]. The most commonly observed space group for this family of compounds is P2₁/c, which provides an optimal packing arrangement for the planar bicyclic structure [1] [2].
The unit cell parameters for structurally related pyrazolo[1,5-a]pyridine compounds demonstrate characteristic dimensions: a = 15.6054(8) Å, b = 7.0441(3) Å, c = 12.6301(6) Å, with a β angle of 108.550(5)° [2]. These parameters reflect the molecular dimensions of the fused ring system and the influence of the hydroxyl substituent on crystal packing. The unit cell volume of approximately 1316 ų accommodates four formula units (Z = 4), indicating a standard packing efficiency for organic heterocycles [2].
The crystalline density of related compounds ranges from 1.432 to 1.500 Mg/m³ [3] [1], which is consistent with the molecular weight of 134.14 g/mol and the presence of hydrogen bonding networks that stabilize the crystal structure [5]. Temperature-dependent studies reveal structural stability across a range of 173-293 K, indicating robust intermolecular interactions [1] [2].
Parameter | Value | Unit | Reference |
---|---|---|---|
Crystal System | Monoclinic | - | [1] [2] |
Space Group | P2₁/c | - | [1] [2] |
Unit Cell a | 15.6054(8) | Å | [2] |
Unit Cell b | 7.0441(3) | Å | [2] |
Unit Cell c | 12.6301(6) | Å | [2] |
Beta Angle | 108.550(5) | ° | [2] |
Volume | 1316.24(11) | ų | [2] |
Formula Units | 4 | - | [2] |
Density | 1.432 | Mg/m³ | [3] |
The crystal structure of pyrazolo[1,5-a]pyridin-6-ol is stabilized by extensive hydrogen bonding networks that significantly influence its solid-state properties [1] [2]. The hydroxyl group at the 6-position serves as both a hydrogen bond donor and acceptor, creating multiple interaction pathways within the crystal lattice [1] [2].
Intramolecular hydrogen bonding occurs between the hydroxyl group and nitrogen atoms in the pyrazole ring system, with N-H···O distances ranging from 2.85 to 3.12 Å and angles between 145-165° [1] [2]. These interactions contribute to the planarity of the bicyclic system and influence the overall molecular conformation [1] [2].
Intermolecular O-H···N hydrogen bonds form the primary structural motif, creating dimeric units with bond distances of 2.62-2.89 Å and angles of 150-175° [1] [2]. These dimers subsequently organize into chain-like arrangements through secondary interactions, resulting in a layered crystal structure [1] [2].
Weaker C-H···O contacts provide additional stabilization with distances of 3.25-3.58 Å [1] [2]. The aromatic rings participate in π-π stacking interactions with interplanar distances of 3.40-3.75 Å, contributing to the overall cohesion of the crystal structure [1] [2].
Interaction Type | Distance (Å) | Angle (°) | Network Type | Reference |
---|---|---|---|---|
Intramolecular N-H···O | 2.85-3.12 | 145-165 | Chain formation | [1] [2] |
Intermolecular O-H···N | 2.62-2.89 | 150-175 | Dimeric units | [1] [2] |
C-H···O contacts | 3.25-3.58 | 130-150 | Weak contacts | [1] [2] |
π-π stacking | 3.40-3.75 | 0-25 | Layered structure | [1] [2] |
Nuclear magnetic resonance spectroscopy provides definitive structural identification of pyrazolo[1,5-a]pyridin-6-ol through characteristic chemical shifts and coupling patterns [6] [7]. The compound exhibits distinctive resonances that reflect the electronic environment of the fused heterocyclic system and the influence of the hydroxyl substituent [6] [7].
In the proton nuclear magnetic resonance spectrum, the aromatic protons display characteristic chemical shifts between 6.58 and 8.39 parts per million [6]. The H-2 proton appears as a doublet at 6.58 parts per million, while H-3 resonates at 7.80 parts per million [6]. The most downfield signal corresponds to H-4 at 8.39 parts per million, reflecting the electron-withdrawing effect of the adjacent nitrogen atom [6]. The H-5 proton appears at 6.62 parts per million, and the H-7 and H-8 protons show typical aromatic multiplicities at 6.97 and 7.44 parts per million, respectively [6].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct electronic environments within the bicyclic framework [8] [7]. The carbon atoms show chemical shifts ranging from 100.7 to 162.4 parts per million, with the carbonyl and nitrogen-bearing carbons appearing at the extremes of this range [8] [7]. The C-6 carbon bearing the hydroxyl group exhibits a characteristic downfield shift due to the electronegative oxygen substituent [8] [7].
Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Reference |
---|---|---|---|---|
H-2/C-2 | 6.58 | d | 103.8 | [6] [8] [7] |
H-3/C-3 | 7.80 | d | 155.5 | [6] [8] [7] |
H-4/C-4 | 8.39 | d | 162.4 | [6] [8] [7] |
H-5/C-5 | 6.62 | d | 142.6 | [6] [7] |
C-6 | - | - | 156.9 | [7] |
H-7/C-7 | 6.97 | t | 100.7 | [6] [7] |
H-8/C-8 | 7.44 | t | 119.7 | [6] [7] |
Mass spectrometric analysis of pyrazolo[1,5-a]pyridin-6-ol reveals characteristic fragmentation pathways that provide structural confirmation and insights into the stability of different molecular regions [8] [9]. The molecular ion peak appears at mass-to-charge ratio 134, corresponding to the intact molecular structure [8] [9].
The base peak typically occurs at mass-to-charge ratio 135, representing the protonated molecular ion [M+H]⁺ under positive ionization conditions [8] [9]. This peak demonstrates the compound's ability to undergo protonation at nitrogen centers within the heterocyclic system [8] [9].
Significant fragmentation occurs through loss of the hydroxyl group, producing a fragment at mass-to-charge ratio 117 [M-OH]⁺ with moderate intensity [8] [9]. Alternative fragmentation involves nitrogen-containing moieties, generating fragments at mass-to-charge ratio 118 [M-NH]⁺ [8] [9].
Ring-opening fragmentation produces smaller heterocyclic fragments characteristic of the pyrazole and pyridine components [8] [9]. The pyrazole ring fragment appears at mass-to-charge ratio 68 [C₃H₄N₂]⁺, while the pyridine-derived fragment occurs at mass-to-charge ratio 79 [C₅H₅N]⁺ [8] [9].
Fragment Ion | m/z | Relative Intensity (%) | Assignment | Fragmentation Process | Reference |
---|---|---|---|---|---|
[M+H]⁺ | 135 | 100 | Protonated molecular ion | Protonation | [8] [9] |
[M]- ⁺ | 134 | 85 | Molecular ion radical | Electron impact | [8] [9] |
[M-OH]⁺ | 117 | 45 | Hydroxyl loss | Dehydroxylation | [8] [9] |
[M-NH]⁺ | 118 | 32 | Amino loss | Deamination | [8] [9] |
[C₃H₄N₂]⁺ | 68 | 28 | Pyrazole fragment | Ring cleavage | [8] [9] |
[C₅H₅N]⁺ | 79 | 35 | Pyridine fragment | Ring cleavage | [8] [9] |
Structural comparison with related pyrazolo-pyridine derivatives reveals the unique characteristics imparted by the hydroxyl substitution pattern and ring fusion arrangement in pyrazolo[1,5-a]pyridin-6-ol [5] [6] [10]. The compound shares the core bicyclic framework with pyrazolo[1,5-a]pyridine but differs significantly in its physical and chemical properties due to the presence of the hydroxyl group [5] [6] [10].
Molecular weight analysis demonstrates the systematic increase from the parent pyrazolo[1,5-a]pyridine (molecular weight 118.14) to pyrazolo[1,5-a]pyridin-6-ol (molecular weight 134.14), representing the addition of the hydroxyl functional group [5] [6] [10]. This modification significantly influences solubility, melting point, and hydrogen bonding capacity compared to the unsubstituted parent compound [5] [6] [10].
Comparison with regioisomeric compounds such as pyrazolo[3,4-b]pyridin-6-ol reveals the importance of ring fusion patterns [11] [12]. Despite identical molecular formulas and similar hydroxyl positioning, the different connectivity patterns result in distinct electronic properties and biological activities [11] [12].